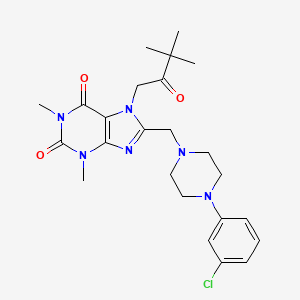

8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H31ClN6O3 and its molecular weight is 487. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. Its structure includes a piperazine ring and various functional groups that suggest interactions with biological targets, particularly in the central nervous system.

- Molecular Formula : C29H29ClN6O2

- Molecular Weight : 529.0 g/mol

- IUPAC Name : 8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors in the central nervous system. The piperazine moiety is known for its ability to modulate receptor activity, which may influence neurotransmission and potentially provide therapeutic effects in neurological disorders.

Biological Activity Overview

Research has indicated several areas where this compound exhibits notable biological activity:

1. Neuropharmacological Effects

Studies have shown that derivatives of piperazine compounds can exhibit neuroprotective effects. For instance, the interaction of similar compounds with serotonin and dopamine receptors has been linked to potential treatments for depression and anxiety disorders .

2. Antitumor Activity

Preliminary investigations into the cytotoxic effects of related piperazine derivatives have demonstrated significant activity against various cancer cell lines. These studies suggest that the compound may induce apoptosis in malignant cells through mechanisms involving the modulation of protein-protein interactions and disruption of cellular signaling pathways .

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for developing treatments for Alzheimer's disease and other cognitive impairments .

Research Findings and Case Studies

A series of studies have been conducted to evaluate the biological activity of similar compounds:

Aplicaciones Científicas De Investigación

Antidepressant Activity

Research indicates that compounds with piperazine moieties, such as the target compound, exhibit significant antidepressant properties. They function through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that derivatives of piperazine could effectively reduce symptoms of depression in animal models by enhancing serotonergic activity .

Antipsychotic Potential

The presence of the chlorophenyl group in the structure suggests potential antipsychotic applications. Compounds similar to the target have shown efficacy in treating schizophrenia and other psychotic disorders by acting as antagonists at dopamine receptors. This mechanism is crucial for managing symptoms associated with these conditions .

Anti-inflammatory Properties

Recent investigations have highlighted the anti-inflammatory effects of purine derivatives. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines in vitro, suggesting a role in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione to various biological targets. These studies indicate strong interactions with serotonin and dopamine receptors, supporting its potential use in psychiatric disorders .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions including Mannich reactions and cyclization processes that introduce the piperazine ring. Optimization of these synthetic routes is essential for enhancing yield and purity during production .

Derivative Studies

Case studies on structural modifications have shown that altering substituents on the piperazine ring can significantly affect pharmacological activity. For instance, variations in alkyl chain length or substitution patterns can enhance selectivity for specific receptor subtypes .

Safety Profile

Toxicological assessments are crucial for evaluating the safety profile of new compounds before clinical application. Preliminary studies suggest that while the compound exhibits therapeutic effects at certain dosages, higher concentrations may lead to cytotoxicity in some cell lines .

Clinical Trials

Ongoing research aims to transition from preclinical findings to clinical trials to establish efficacy and safety in humans. The focus will be on conditions such as major depressive disorder and schizophrenia where existing treatments may be inadequate.

Combination Therapies

Exploring combination therapies with existing antidepressants or antipsychotics could enhance therapeutic outcomes and reduce side effects associated with monotherapy.

Propiedades

IUPAC Name |

8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31ClN6O3/c1-24(2,3)18(32)14-31-19(26-21-20(31)22(33)28(5)23(34)27(21)4)15-29-9-11-30(12-10-29)17-8-6-7-16(25)13-17/h6-8,13H,9-12,14-15H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIWVEPRNLOQQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31ClN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.